3-(Phenacylamino)benzoic acid

AKR1C3 enzyme inhibition castrate‑resistant prostate cancer

3-(Phenacylamino)benzoic acid is a meta-substituted benzoic acid derivative bearing an N‑phenacylamino side chain (C₁₅H₁₃NO₃, MW 255.27 g mol⁻¹). The compound is classified as an aryl amino acid building block and is catalogued in ChEMBL (CHEMBL2172249), BindingDB (BDBM50396736), and the Therapeutic Target Database as an investigational small molecule.

Molecular Formula C15H13NO3
Molecular Weight 255.273
CAS No. 352450-05-6
Cat. No. B2688900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenacylamino)benzoic acid
CAS352450-05-6
Molecular FormulaC15H13NO3
Molecular Weight255.273
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C15H13NO3/c17-14(11-5-2-1-3-6-11)10-16-13-8-4-7-12(9-13)15(18)19/h1-9,16H,10H2,(H,18,19)
InChIKeyUAMBHZPHFACBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenacylamino)benzoic acid (CAS 352450-05-6) – Chemical Identity and Baseline Properties for Procurement Screening


3-(Phenacylamino)benzoic acid is a meta-substituted benzoic acid derivative bearing an N‑phenacylamino side chain (C₁₅H₁₃NO₃, MW 255.27 g mol⁻¹) . The compound is classified as an aryl amino acid building block and is catalogued in ChEMBL (CHEMBL2172249), BindingDB (BDBM50396736), and the Therapeutic Target Database as an investigational small molecule [1][2]. Its physical form is reported as a white to pale‑yellow solid with a melting point of 202 °C (ethanol solvate) and a predicted LogP of 2.75, indicating moderate lipophilicity .

Why 3-(Phenacylamino)benzoic acid Cannot Be Interchanged with Generic Phenylamino or Other Regioisomeric Benzoic Acid Analogs


Superficially similar 3‑(phenylamino)benzoic acid analogs (e.g., fenamic acid derivatives) and positional isomers (2‑ or 4‑phenacylamino benzoic acids) differ fundamentally in both physicochemical profile and target engagement. Replacing the phenacylamino ketone with a simple phenylamino group eliminates a hydrogen‑bond acceptor and alters the electronic character of the molecule, which directly impacts AKR1C3 binding affinity, lipophilicity, and solid‑state properties [1][2]. Procuring a generic “phenylamino benzoic acid” or an incorrect regioisomer therefore risks introducing a compound with orders‑of‑magnitude different potency, solubility, and synthetic derivatisation potential – a critical consideration for assay development and medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 3-(Phenacylamino)benzoic acid Relative to the Closest Structural Analogs


AKR1C3 Inhibitory Potency: >5‑Fold Weaker Affinity Distinguishes 3-(Phenacylamino)benzoic acid from the Unsubstituted 3-(Phenylamino) Congener

3-(Phenacylamino)benzoic acid exhibits a Ki of 72 000 nM (IC₅₀ ≈ 70 000 nM) against human recombinant AKR1C3, classifying it as a poor binder [1][2]. In contrast, the closest structural analog lacking the phenacyl ketone, unsubstituted 3-(phenylamino)benzoic acid (CHEMBL1682198), displays an IC₅₀ of 13 000 nM in the same biochemical assay [3]. This represents a ≥5.5‑fold loss in target engagement upon introduction of the phenacyl carbonyl spacer.

AKR1C3 enzyme inhibition castrate‑resistant prostate cancer

Lipophilicity Modulation: 3-(Phenacylamino)benzoic acid is ~0.96 Log Units More Polar Than 3-(Phenylamino)benzoic acid

The experimental/predicted LogP of 3-(phenacylamino)benzoic acid is 2.75 , compared to 3.71 for 3-(phenylamino)benzoic acid [1]. The ~0.96 log unit decrease reflects the polar ketone oxygen introduced by the phenacyl spacer, which increases hydrogen‑bond acceptor count and reduces membrane permeability potential.

lipophilicity ADME drug‑likeness

Polar Surface Area: Enhanced H‑Bonding Capacity of the Phenacylamino Scaffold (PSA = 66.4 Ų) vs. the Phenylamino Analog (PSA ≈ 49 Ų)

The topological polar surface area (TPSA) of 3-(phenacylamino)benzoic acid is 66.4 Ų . By contrast, 3-(phenylamino)benzoic acid has a calculated TPSA of approximately 49.3 Ų (contributions from carboxylic acid –OH and –C=O, plus secondary amine –NH) [1]. The ~17 Ų increase is attributable to the additional ketone oxygen, which raises the number of hydrogen‑bond acceptors from 2 to 3.

polar surface area permeability bioavailability

Solid‑State Thermal Stability: Melting Point Elevated by >70 °C Relative to 3-(Phenylamino)benzoic acid

3-(Phenacylamino)benzoic acid exhibits a melting point of 202 °C (ethanol solvate) , whereas 3-(phenylamino)benzoic acid melts at 129–131 °C [1]. The ~71–73 °C elevation reflects stronger intermolecular interactions in the crystal lattice, likely mediated by the phenacyl ketone oxygen engaging in additional hydrogen‑bonding or dipolar contacts.

thermal stability solid‑state properties formulation

Synthetic Versatility: The Phenacyl Ketone Provides a Unique Reactive Handle Absent in Phenylamino and Other Simple Amino‑Benzoic Acid Scaffolds

The phenacylamino group introduces a ketone functionality (νC=O) that is absent in the 3‑(phenylamino)benzoic acid series. This ketone can participate in Wittig olefination, Grignard addition, reductive amination, and hydrazone/oxime formation . By contrast, 3‑(phenylamino)benzoic acid offers no equivalent reactive site beyond the carboxylic acid. In the Adeniji et al. AKR1C3 inhibitor study, the 3‑(phenylamino)benzoic acid scaffold required separate synthetic steps to install substituents that the phenacyl ketone can directly provide [1].

synthetic building block ketone derivatisation medicinal chemistry

High‑Value Application Scenarios for 3-(Phenacylamino)benzoic acid (CAS 352450-05-6) Based on Quantitative Differentiation Evidence


Negative‑Control Probe for AKR1C3 High‑Throughput Screening

With a Ki of 72 000 nM against AKR1C3, 3-(phenacylamino)benzoic acid serves as an ideal negative‑control compound to define the assay window in HTS campaigns targeting this enzyme. Its >5‑fold weaker affinity compared to the simplest active analog (3‑(phenylamino)benzoic acid, IC₅₀ = 13 000 nM) ensures clear discrimination between active and inactive wells [1]. The compound's solubility advantages (LogP = 2.75) facilitate preparation of DMSO stock solutions at concentrations that avoid solvent interference in biochemical assays.

Scaffold‑Hopping Starting Point for AKR1C3 Medicinal Chemistry

The phenacyl ketone introduces a synthetic diversification point absent in the established 3‑(phenylamino)benzoic acid series. Researchers can exploit the ketone for rapid parallel synthesis of hydrazones, oximes, or reduced alcohol analogs, enabling systematic exploration of structure–activity relationships around the AKR1C3 active site without the need for de novo scaffold synthesis [2]. The compound's higher TPSA (66.4 Ų) may also guide ADME‑guided optimisation toward peripherally‑restricted chemotypes.

Reference Standard for Physicochemical Profiling in Pre‑formulation Studies

The distinct solid‑state properties of 3-(phenacylamino)benzoic acid (melting point 202 °C, ΔTₘ ≈ +72 °C versus the phenylamino analog) make it a useful reference material for thermal stability method development, polymorph screening, and solubility‑pH profiling studies . Its well‑defined melting point and moderate lipophilicity provide reliable benchmarks for analytical method validation in early‑stage drug discovery.

Building Block for Diversity‑Oriented Synthesis Libraries

The compound's dual reactive handles (carboxylic acid for amide coupling; ketone for carbonyl chemistry) enable its use as a single versatile building block in DOS libraries. Procurement of 3-(phenacylamino)benzoic acid eliminates the need to stock multiple mono‑functional analogs, reducing supply chain complexity and cost while maximising the accessible chemical space from a single validated intermediate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Phenacylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.